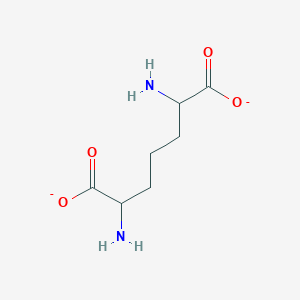
Diaminoheptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-diaminopimelate(2-) is a dicarboxylic acid dianion that is the conjugate base of 2,6-diaminopimelic acid. It has a role as an Escherichia coli metabolite. It derives from a pimelate(2-). It is a conjugate base of a 2,6-diaminopimelic acid.
Applications De Recherche Scientifique
Role in Bacterial Cell Wall Synthesis
Diaminoheptanedioate is a crucial intermediate in the biosynthesis of lysine and peptidoglycan, which are essential components of bacterial cell walls. The compound is synthesized through various enzymatic pathways, notably the L,L-diaminopimelate aminotransferase (DapL) pathway. This pathway has been identified in several pathogenic bacteria, making it an attractive target for the development of narrow-spectrum antibiotics.
DapL Pathway Overview
The DapL pathway is characterized by the conversion of 2-oxoglutarate and L,L-diaminopimelate into tetrahydrodipicolinate and glutamate. This pathway is present in approximately 13% of sequenced bacterial genomes, indicating its potential as a target for antibiotic development against specific pathogens without disrupting the normal microbiota .
| Enzyme | Reaction | EC Number |
|---|---|---|
| DapL | L,L-DAP + 2-oxoglutarate ↔ Tetrahydrodipicolinate + L-glutamate | 2.6.1.83 |
| DapD | meso-DAP + NADP+ ↔ L-2-amino-6-oxoheptanedioate + NH3 + NADPH | 1.4.1.16 |
| DapE | N-acyl-L,L-diaminopimelate + H2O ↔ acyl + L,L-diaminopimelate | 3.5.1.18 |
Antibacterial Properties
The narrow distribution of the DapL pathway among bacteria suggests that targeting this pathway could lead to the development of antibiotics that specifically inhibit pathogenic bacteria while sparing beneficial flora . Research has shown that inhibiting enzymes involved in the DapL pathway can effectively hinder bacterial growth.
Case Studies on Antibacterial Development
- Chlamydia trachomatis : Studies indicate that the DapL pathway is present in C. trachomatis, which is responsible for various infections, including sexually transmitted diseases . Targeting this pathway could lead to effective treatments with minimal side effects on non-pathogenic bacteria.
- Leptospira interrogans : This pathogen, responsible for leptospirosis, also utilizes the DapL pathway, providing another avenue for targeted antibiotic therapy .
Biochemical Analysis and Enzyme Activity
Recent studies have focused on characterizing the enzymes involved in diaminopimelate metabolism to understand their kinetics and inhibition mechanisms better.
Enzymatic Activity Assessment
The enzymatic activity of DapL has been measured using various substrates, revealing its efficiency and potential as a drug target:
| Substrate | Relative Activity (%) |
|---|---|
| L,L-diaminopimelate | 100 |
| meso-Diaminopimelate | 1.6 |
| L-Lysine | 3.0 |
| L-Ornithine | 5.1 |
These findings suggest that while L,L-diaminopimelate is a strong substrate for DapL, other amino acids are significantly less effective .
Future Directions in Research
The continued exploration of this compound's applications holds promise for developing novel antibacterial agents. Future research may focus on:
- Structural Biology : Understanding the three-dimensional structure of DapL and related enzymes to facilitate drug design.
- High-Throughput Screening : Identifying small molecules that can inhibit the DapL pathway effectively.
- Clinical Trials : Testing new compounds derived from this research for efficacy against specific pathogens.
Propriétés
Formule moléculaire |
C7H12N2O4-2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2,6-diaminoheptanedioate |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/p-2 |
Clé InChI |
GMKMEZVLHJARHF-UHFFFAOYSA-L |
SMILES |
C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |
SMILES canonique |
C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















